N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide is an organic compound known for its significant chemical properties and applications. Characterized by the presence of both pyrido[2,3-d]pyrimidine and difluorobenzamide moieties, this compound finds relevance in several fields, particularly in medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide typically involves a multi-step organic synthesis process
Industrial Production Methods: Industrial production of this compound is streamlined through the optimization of reaction conditions, such as temperature, pressure, and catalyst use, to maximize yield and purity. Processes include continuous flow synthesis and batch processing, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidative processes to form various oxidized derivatives.
Reduction: : Can be reduced to simpler amide forms.
Substitution: : Subject to nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation Reagents: : Peroxides, dichromate.
Reduction Reagents: : Hydrogen in the presence of catalysts like palladium.
Substitution Reagents: : Halides, nucleophiles under basic or acidic conditions.
Major Products: The reactions typically yield derivatives that can serve as intermediates for further synthetic applications or as final products in pharmaceutical formulations.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide is extensively studied in:
Chemistry: : Used as a building block for more complex organic molecules.
Biology: : Functions as a biochemical probe.
Medicine: : Investigated for its potential as an anti-cancer agent due to its interaction with DNA/RNA synthesis pathways.
Industry: : Applied in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through binding to molecular targets involved in nucleic acid metabolism. Its unique structure allows interaction with enzymes, receptors, and other proteins, modulating pathways related to cellular proliferation and apoptosis.
Comparison with Similar Compounds
Compared to similar compounds like pyrido[2,3-d]pyrimidine derivatives and difluorobenzamides, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide stands out due to its bifunctional nature, merging the bioactive properties of both structural motifs.
List of Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives.
2,4-difluorobenzamides.
Various substituted benzamides used in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3/c17-9-3-4-10(12(18)8-9)14(23)20-6-7-22-15(24)11-2-1-5-19-13(11)21-16(22)25/h1-5,8H,6-7H2,(H,20,23)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKMRXBDYANVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=C(C=C(C=C3)F)F)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.